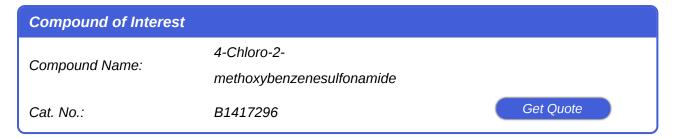


Spectroscopic Profile of 4-Chloro-2methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-methoxybenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from analogous compounds and computational models. It includes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Predicted Spectroscopic Data

Comprehensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data for **4-Chloro-2-methoxybenzenesulfonamide**. The data presented herein is predicted based on established spectroscopic principles and data from structurally similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data



The predicted NMR data is based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for **4-Chloro-2-methoxybenzenesulfonamide**

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	Doublet	1H	Aromatic H (position 6)
~7.2 - 7.4	Doublet of Doublets	1H	Aromatic H (position 5)
~7.0 - 7.2	Doublet	1H	Aromatic H (position 3)
~4.5 - 5.5	Broad Singlet	2H	-SO2NH2
~3.9	Singlet	ЗН	-OCH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloro-2-methoxybenzenesulfonamide**

Chemical Shift (δ, ppm)	Assignment
~155 - 160	C-OCH₃ (position 2)
~135 - 140	C-SO ₂ (position 1)
~130 - 135	C-Cl (position 4)
~130 - 135	Aromatic CH (position 6)
~120 - 125	Aromatic CH (position 5)
~110 - 115	Aromatic CH (position 3)
~55 - 60	-OCH₃



Solvent: CDCl3 or DMSO-d6

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **4-Chloro-2-methoxybenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Broad	N-H stretch (sulfonamide)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH₃)
1600 - 1450	Strong	Aromatic C=C stretch
1350 - 1300	Strong	Asymmetric SO ₂ stretch
1180 - 1140	Strong	Symmetric SO ₂ stretch
1250 - 1200	Strong	Aryl-O stretch
800 - 700	Strong	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is based on the molecular weight and isotopic distribution of the compound. The monoisotopic mass of C₇H₈ClNO₃S is 220.9914 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2-methoxybenzenesulfonamide

m/z (Predicted)	Adduct
221.9986	[M+H] ⁺
243.9806	[M+Na]+
219.9841	[M-H] ⁻



Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **4-Chloro-2-methoxybenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - The height of the solution in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
 - Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, a short acquisition time, and a relaxation delay.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon environment. A larger number of scans is usually required due to the low natural abundance of ¹³C.



- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- o Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
 - Grind the mixture to a fine, homogeneous powder.
 - Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Acquire the sample spectrum.
 - The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

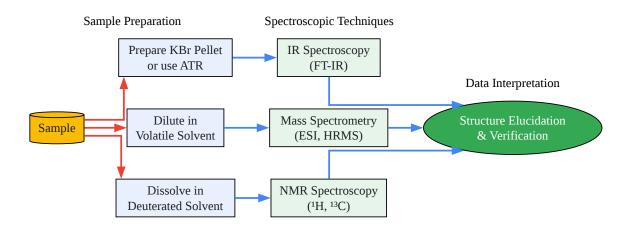


- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Data Acquisition:
 - Select the ionization mode (positive or negative).
 - Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
 - Acquire the mass spectrum over a desired m/z range.
 - For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements, which can confirm the elemental composition.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



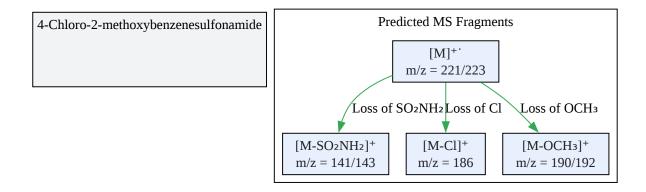


Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

This diagram shows the chemical structure of **4-Chloro-2-methoxybenzenesulfonamide** and highlights potential fragmentation pathways in mass spectrometry.





Click to download full resolution via product page

Caption: Structure and Predicted MS Fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PubChemLite 4-chloro-2-methoxybenzenesulfonamide (C7H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1417296#spectroscopic-data-for-4-chloro-2-methoxybenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com